An In-depth Technical Guide to 5-Methyl-1,3,4-oxadiazol-2(3H)-one
An In-depth Technical Guide to 5-Methyl-1,3,4-oxadiazol-2(3H)-one
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the fundamental properties, synthesis, and potential applications of 5-Methyl-1,3,4-oxadiazol-2(3H)-one (CAS No: 3069-67-8). This heterocyclic compound serves as a crucial building block in the development of agrochemicals and pharmaceuticals.
Core Chemical and Physical Properties
5-Methyl-1,3,4-oxadiazol-2(3H)-one is an off-white crystalline solid at room temperature. It is known for its stability and serves as a key intermediate in various chemical syntheses. Its fundamental physicochemical properties are summarized below for easy reference.
| Property | Value | Source(s) |
| CAS Number | 3069-67-8 | [1][2] |
| Molecular Formula | C₃H₄N₂O₂ | [1][3] |
| Molecular Weight | 100.08 g/mol | [1][3] |
| Appearance | Off-white crystalline solid | |
| Melting Point | 112 °C | [1][2] |
| Boiling Point | 134 °C (at 14 mmHg) | [1] |
| Density | 1.55 - 1.56 g/cm³ | [1][3] |
| Solubility | Insoluble in water | [3][4] |
| Purity | Typically ≥98.0% |
Spectroscopic Data
Structural elucidation of 5-Methyl-1,3,4-oxadiazol-2(3H)-one is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy. The expected chemical shifts provide a clear signature for the molecule's carbon-hydrogen framework.[1]
| Spectroscopy | Expected Features | Source(s) |
| ¹H NMR | - Singlet peak for the methyl (CH₃) protons.- Broad singlet for the amine (N-H) proton. | [1] |
| ¹³C NMR | - Signal for the methyl carbon.- Two distinct signals for the carbons within the oxadiazole ring, with the carbonyl carbon (C=O) exhibiting a characteristic downfield shift. | [1][5] |
Synthesis and Experimental Protocols
The synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one is predominantly achieved through the cyclization of an acetylhydrazine precursor.[4] While effective, historical methods often involved hazardous reagents like phosgene gas, leading to the development of safer alternatives.[1][6]
General Synthesis Workflow
The primary synthetic route involves the reaction of acetylhydrazine with a phosgene equivalent in the presence of a base. This process is outlined in the diagram below.
Caption: General workflow for the synthesis of 5-Methyl-1,3,4-oxadiazol-2(3H)-one.
Experimental Protocol: Synthesis via Phosgene
This protocol is based on established industrial methods.
-
Preparation: To a 5000 mL three-necked flask, add 2000 mL of methyl acetate.[4]
-
Addition of Reactant: Slowly add 740 g of acetylhydrazine to the flask under constant stirring.[4]
-
Cooling: Cool the reaction mixture to a temperature below 0 °C.[4]
-
Base Addition: Add 1680 g of sodium bicarbonate to the mixture in batches to manage any exothermic reaction.[4]
-
Phosgenation: Seal the reaction vessel and continuously introduce phosgene gas at a controlled flow rate (e.g., 15 m³/h).[4] The reaction is typically maintained at a temperature between -20 °C and 20 °C.[2][3]
-
Workup: After the reaction is complete, remove the solvent by distillation.[4]
-
Isolation: The resulting residue is crystallized at 0 °C.[4]
-
Purification: The white crystals of 5-Methyl-1,3,4-oxadiazol-2(3H)-one are collected by filtration.[4] This method has been reported to yield the target product in high purity (99%).[4]
Alternative Protocol: Using Phosgene Substitutes
To enhance safety, highly toxic phosgene gas can be replaced with liquid or solid phosgene equivalents like diphosgene (trichloromethyl chloroformate) or triphosgene (bis(trichloromethyl) carbonate).[6]
-
Reaction Setup: The reaction is carried out by reacting acetylhydrazine with diphosgene or triphosgene in a suitable solvent such as 1,2-dichloroethane.[6]
-
Catalyst: A catalyst, such as pyridine or 4-dimethylamino pyridine, is employed to facilitate the cyclization.[6]
-
Conditions: The reaction temperature is typically maintained between 40 °C and 80 °C for a duration of 1 to 12 hours.[6]
-
Advantages: This method avoids the handling of gaseous phosgene, reduces environmental pollution, and provides good product yields.[6]
Applications and Biological Activity
5-Methyl-1,3,4-oxadiazol-2(3H)-one is a valuable precursor in the synthesis of more complex molecules with significant biological activity.[1]
Caption: Relationship between the core compound and its main application areas.
Agrochemicals
The most prominent application of this compound is as a key intermediate in the manufacturing of the insecticide Pymetrozine.[3] Its chemical structure is harnessed to build the final insecticide molecule, which is effective against sucking pests.
Pharmaceutical Research
The 1,3,4-oxadiazole ring system is a well-known scaffold in medicinal chemistry, and derivatives have shown a wide spectrum of biological activities.[7][8] While the parent compound itself is not typically the active agent, its derivatives are actively investigated for numerous therapeutic applications.[1]
-
Enzyme Inhibition: Research has demonstrated that compounds derived from this oxadiazolone can act as potent inhibitors of enzymes like carbonic anhydrase, which are targets for treating conditions such as glaucoma.[1]
-
Broad-Spectrum Activity: The broader class of 1,3,4-oxadiazole derivatives has been reported to possess antibacterial, antifungal, antiviral, anti-inflammatory, and anticancer properties.[7][8][9] This suggests that 5-Methyl-1,3,4-oxadiazol-2(3H)-one is a valuable starting point for the synthesis of novel drug candidates.[1] Derivatization strategies often focus on substitutions at the N-3 and C-5 positions of the oxadiazole ring to generate diverse libraries of compounds for screening.[1]
References
- 1. 5-Methyl-1,3,4-oxadiazol-2(3H)-one | 3069-67-8 | Benchchem [benchchem.com]
- 2. echemi.com [echemi.com]
- 3. chembk.com [chembk.com]
- 4. 5-Methyl-1,3,4-oxadiazol-2(3H)-one | 3069-67-8 [chemicalbook.com]
- 5. researchgate.net [researchgate.net]
- 6. CN101012206A - 5-Methyl-1,3,4-oxadiazole-2(3H)-ones and preparing method thereof - Google Patents [patents.google.com]
- 7. mdpi.com [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. Synthesis, Characterization and Biological Activity Studies of 1,3,4-Oxadiazole Analogs - PMC [pmc.ncbi.nlm.nih.gov]
